Methyl alpha-D-fucopyranoside
Overview
Description
Methyl alpha-D-fucopyranoside is a methylated derivative of the sugar fucose. It is a monosaccharide with the molecular formula C7H14O5 and a molecular weight of 178.19 g/mol . This compound is often used in biochemical research due to its structural similarity to other sugars and its role in various biological processes.
Mechanism of Action
- Methyl alpha-D-fucopyranoside primarily interacts with the mannose-binding protein C (MBP-C) in humans . MBP-C is involved in the high-affinity L-arabinose membrane transport system.
- Interestingly, this compound exhibits high affinity for arabinose, but it can also bind to D-galactose (with approximately a 2-fold reduction) and D-fucose .
Target of Action
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed to have certain stability and degradation characteristics, and there may be long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Methyl alpha-D-fucopyranoside is believed to be involved in certain metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl alpha-D-fucopyranoside can be synthesized through the methylation of alpha-D-fucose. The process typically involves the reaction of alpha-D-fucose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha-D-fucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl alpha-D-fucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound in carbohydrate chemistry to study glycosidic bond formation and cleavage.
Biology: This compound is used in studies of glycoproteins and glycolipids, as it mimics the structure of natural fucose-containing molecules.
Medicine: this compound is used in the development of drugs targeting fucose-related pathways and in the study of diseases related to fucose metabolism.
Industry: It is used in the synthesis of various bioactive compounds and as a starting material for the production of other chemicals
Comparison with Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl alpha-D-galactopyranoside
Comparison: Methyl alpha-D-fucopyranoside is unique due to its deoxy structure, which lacks a hydroxyl group at the sixth carbon position. This structural difference imparts distinct chemical and biological properties compared to other methylated sugars. For instance, methyl alpha-D-glucopyranoside and methyl alpha-D-mannopyranoside have hydroxyl groups at the sixth carbon, which affects their reactivity and interaction with enzymes .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-PZRMXXKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450023 | |
Record name | methyl alpha-d-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-40-1 | |
Record name | Methyl alpha-D-fucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl alpha-d-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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